molecular formula C6H5F3O2 B1351858 Ethyl 4,4,4-trifluorobut-2-ynoate CAS No. 79424-03-6

Ethyl 4,4,4-trifluorobut-2-ynoate

Cat. No.: B1351858
CAS No.: 79424-03-6
M. Wt: 166.1 g/mol
InChI Key: SFDRHPQGYUYYNX-UHFFFAOYSA-N
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Description

Ethyl 4,4,4-trifluorobut-2-ynoate is an organic compound with the molecular formula C6H5F3O2. It is a clear, colorless liquid that is used as a reagent in various chemical reactions. This compound is characterized by the presence of a trifluoromethyl group and an ethyl ester group attached to a butynoate backbone, making it an unsymmetrical internal alkyne .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4,4,4-trifluorobut-2-ynoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl propiolate with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and cost-effectiveness, ensuring the compound is produced efficiently and safely .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4,4-trifluorobut-2-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts, bases like potassium carbonate, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and inert atmospheres .

Major Products Formed

The major products formed from reactions involving this compound include substituted alkenes, cyclic compounds, and various trifluoromethylated derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Ethyl 4,4,4-trifluorobut-2-ynoate is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Comparison with Similar Compounds

Ethyl 4,4,4-trifluorobut-2-ynoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the trifluoromethyl group and the alkyne moiety, which imparts distinct reactivity and stability, making it a valuable reagent in various chemical transformations .

Properties

IUPAC Name

ethyl 4,4,4-trifluorobut-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3O2/c1-2-11-5(10)3-4-6(7,8)9/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDRHPQGYUYYNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394009
Record name Ethyl 4,4,4-trifluorobut-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79424-03-6
Record name Ethyl 4,4,4-trifluorobut-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4,4,4-trifluoro-2-butynoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate (270 g, 617 mmol) and potassium carbonate (54 g, 490 mmol) is heated from 160° C. to 225° C. in 3 h at 2-3 mbar vacuum. The title compound is distilled and recovered in a cold trap to yield the title compound (85 g, 83%) as a slightly yellow oil. ES/MS m/e 167 (M+1).
Quantity
270 g
Type
reactant
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step One
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What types of chemical reactions is Ethyl 4,4,4-trifluorobut-2-ynoate commonly used for in the synthesis of heterocyclic compounds?

A1: this compound is a versatile building block in organic synthesis, particularly for creating trifluoromethylated heterocycles. The research highlights its use in one-pot tandem cyclization/[3 + 2] cycloaddition reactions [] and condensation reactions []. These reactions allow for the efficient formation of complex structures like pyrazolo[1,5-a]pyrimidines [] and pyrazolo[5,1-a]isoquinolines [], both of which are important classes of heterocyclic compounds with potential biological activities.

Q2: Can you elaborate on the reaction of this compound with dienes?

A2: While specific reactions with dienes are not detailed in the provided abstracts, previous research [] delves into this. It's important to note that this compound, being an activated alkyne due to the electron-withdrawing trifluoromethyl group, readily undergoes [4+2] cycloaddition reactions with dienes, leading to the formation of six-membered rings. This reaction, known as the Diels-Alder reaction, is a cornerstone of organic synthesis.

Q3: How does this compound react with Quadricyclane?

A3: The reaction of this compound with Quadricyclane results in a 1:1 cycloadduct []. This reaction exploits the strained nature of Quadricyclane, which readily undergoes ring-opening reactions with electron-deficient alkynes like this compound. Subsequent hydrogenation and thermal rearrangement of this cycloadduct provide interesting synthetic intermediates [], highlighting the versatility of this compound in multi-step syntheses.

Q4: What are the advantages of using this compound in the synthesis of 7-substituted-4-trifluoromethylpyrimido[1,2-b]pyridazin-2-one derivatives?

A4: The research [] demonstrates the efficacy of this compound in constructing the 7-substituted-4-trifluoromethylpyrimido[1,2-b]pyridazin-2-one framework. The key advantage lies in the ability to introduce both the trifluoromethyl group and the pyrimidine ring in a single step when reacting with 3-amino-6-chloropyridazine. This streamlines the synthesis compared to multi-step approaches, leading to improved yields and overall efficiency.

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